5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole
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Overview
Description
5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole is a synthetic organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluoromethylated reagents under controlled conditions. One common method includes the use of trifluoromethylation agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of trifluoromethylated compounds with biological targets.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. The dichlorophenyl group contributes to the binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole
- 3-Trifluoromethyl-5,6-dihydro-1,2,4-triazolo pyrazine derivatives
- Trifluoromethyl-containing polysubstituted pyrimidine derivatives
Uniqueness
5-(3,4-Dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This dual trifluoromethylation is less common in similar compounds, providing distinct properties that can be leveraged in various applications .
Properties
CAS No. |
142223-22-1 |
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Molecular Formula |
C12H5Cl2F6N |
Molecular Weight |
348.07 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-2,3-bis(trifluoromethyl)-1H-pyrrole |
InChI |
InChI=1S/C12H5Cl2F6N/c13-7-2-1-5(3-8(7)14)9-4-6(11(15,16)17)10(21-9)12(18,19)20/h1-4,21H |
InChI Key |
KBBNZTSMHLOPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N2)C(F)(F)F)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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